molecular formula C14H19BrN2O B13928071 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide

3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide

Cat. No.: B13928071
M. Wt: 311.22 g/mol
InChI Key: QERUYQVMWBYZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide is an organic compound with a complex structure that includes a bromine atom, a pyrrolidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide typically involves the following steps:

    Amidation: The formation of the benzamide group.

    Pyrrolidine Substitution: The attachment of the pyrrolidine ring to the propyl chain.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of automated systems and continuous flow processes can further enhance the production capabilities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide has a wide range of scientific research applications, including:

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst in certain chemical reactions.

Biology

    Biochemical Studies: Used to study the interactions between small molecules and biological macromolecules.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Studied for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of other chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(pyridin-3-yl)benzamide
  • 4-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride

Comparison

Compared to similar compounds, 3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide may exhibit unique properties, such as:

  • Higher Reactivity : Due to the presence of the bromine atom.
  • Specific Binding Affinity : For certain molecular targets.
  • Distinct Biological Effects : Resulting from its unique structure.

These unique properties make this compound a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

3-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide

InChI

InChI=1S/C14H19BrN2O/c15-13-6-3-5-12(11-13)14(18)16-7-4-10-17-8-1-2-9-17/h3,5-6,11H,1-2,4,7-10H2,(H,16,18)

InChI Key

QERUYQVMWBYZRE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.